Welcome to the BenchChem Online Store!
molecular formula C18H19NO5 B8810405 Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No. B8810405
M. Wt: 329.3 g/mol
InChI Key: SLLMDHBKALJDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09399653B2

Procedure details

Thionyl chloride (4.6 mL, 63.33 mmol, 2 eq) was added dropwise to dry MeOH (65 mL) at 0° C. and stirred for 5 min. Tyrosine (5.70 g, 31.5 mmol, 1 eq) was then added and the reaction vessel was fitted with a drying tube filled with drierite and slowly allowed to come to room temperature over 21 h. The solvent was then evaporated and crude product dried over high vacuum for 8 h. The crude product was then dissolved in a 1:1 mixture of acetone (63 mL) and a 7% solution of Na2CO3 in water (63 mL). Benzyl chloroformate (4.7 mL, 34.7 mmol, 1.2 eq) was then added dropwise and the reaction was stirred for 3 h at room temperature. Ethyl acetate was then added (300 mL), and the organic layer was washed with water (100 mL), brine (100 mL) and dried over Na2SO4. The solvent was evaporated to give 10 as a viscous yellow oil (10.37 g). The product was used in the next step without purification.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C@H:6]([C:15]([OH:17])=[O:16])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.[O-]S([O-])(=O)=O.[Ca+2].Cl[C:25]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26].[C:35](OCC)(=O)C>CO>[CH2:28]([O:27][C:25]([NH:5][CH:6]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1)[C:15]([O:17][CH3:35])=[O:16])=[O:26])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]
Step Four
Name
Quantity
4.7 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was fitted with a drying tube
WAIT
Type
WAIT
Details
to come to room temperature over 21 h
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
crude product dried over high vacuum for 8 h
Duration
8 h
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in a 1:1 mixture of acetone (63 mL)
STIRRING
Type
STIRRING
Details
the reaction was stirred for 3 h at room temperature
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)OC)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09399653B2

Procedure details

Thionyl chloride (4.6 mL, 63.33 mmol, 2 eq) was added dropwise to dry MeOH (65 mL) at 0° C. and stirred for 5 min. Tyrosine (5.70 g, 31.5 mmol, 1 eq) was then added and the reaction vessel was fitted with a drying tube filled with drierite and slowly allowed to come to room temperature over 21 h. The solvent was then evaporated and crude product dried over high vacuum for 8 h. The crude product was then dissolved in a 1:1 mixture of acetone (63 mL) and a 7% solution of Na2CO3 in water (63 mL). Benzyl chloroformate (4.7 mL, 34.7 mmol, 1.2 eq) was then added dropwise and the reaction was stirred for 3 h at room temperature. Ethyl acetate was then added (300 mL), and the organic layer was washed with water (100 mL), brine (100 mL) and dried over Na2SO4. The solvent was evaporated to give 10 as a viscous yellow oil (10.37 g). The product was used in the next step without purification.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C@H:6]([C:15]([OH:17])=[O:16])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.[O-]S([O-])(=O)=O.[Ca+2].Cl[C:25]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26].[C:35](OCC)(=O)C>CO>[CH2:28]([O:27][C:25]([NH:5][CH:6]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1)[C:15]([O:17][CH3:35])=[O:16])=[O:26])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]
Step Four
Name
Quantity
4.7 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was fitted with a drying tube
WAIT
Type
WAIT
Details
to come to room temperature over 21 h
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
crude product dried over high vacuum for 8 h
Duration
8 h
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in a 1:1 mixture of acetone (63 mL)
STIRRING
Type
STIRRING
Details
the reaction was stirred for 3 h at room temperature
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)OC)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09399653B2

Procedure details

Thionyl chloride (4.6 mL, 63.33 mmol, 2 eq) was added dropwise to dry MeOH (65 mL) at 0° C. and stirred for 5 min. Tyrosine (5.70 g, 31.5 mmol, 1 eq) was then added and the reaction vessel was fitted with a drying tube filled with drierite and slowly allowed to come to room temperature over 21 h. The solvent was then evaporated and crude product dried over high vacuum for 8 h. The crude product was then dissolved in a 1:1 mixture of acetone (63 mL) and a 7% solution of Na2CO3 in water (63 mL). Benzyl chloroformate (4.7 mL, 34.7 mmol, 1.2 eq) was then added dropwise and the reaction was stirred for 3 h at room temperature. Ethyl acetate was then added (300 mL), and the organic layer was washed with water (100 mL), brine (100 mL) and dried over Na2SO4. The solvent was evaporated to give 10 as a viscous yellow oil (10.37 g). The product was used in the next step without purification.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C@H:6]([C:15]([OH:17])=[O:16])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.[O-]S([O-])(=O)=O.[Ca+2].Cl[C:25]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26].[C:35](OCC)(=O)C>CO>[CH2:28]([O:27][C:25]([NH:5][CH:6]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1)[C:15]([O:17][CH3:35])=[O:16])=[O:26])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]
Step Four
Name
Quantity
4.7 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was fitted with a drying tube
WAIT
Type
WAIT
Details
to come to room temperature over 21 h
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
crude product dried over high vacuum for 8 h
Duration
8 h
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in a 1:1 mixture of acetone (63 mL)
STIRRING
Type
STIRRING
Details
the reaction was stirred for 3 h at room temperature
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)OC)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.